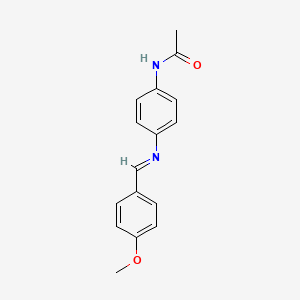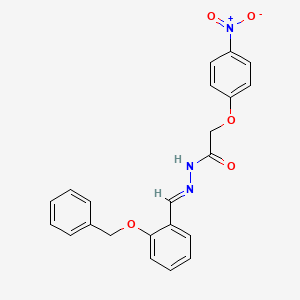
N-(4-((4-Methoxy-benzylidene)-amino)-phenyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(4-((4-Méthoxy-benzylidène)-amino)-phényl)-acétamide est un composé organique qui appartient à la classe des bases de Schiff. Les bases de Schiff sont caractérisées par la présence d'une double liaison carbone-azote avec l'atome d'azote lié à un groupe aryle ou alkyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du N-(4-((4-Méthoxy-benzylidène)-amino)-phényl)-acétamide implique généralement la réaction de condensation entre le 4-méthoxybenzaldéhyde et la 4-aminoacétophénone. La réaction est généralement effectuée en présence d'un catalyseur acide, tel que l'acide chlorhydrique, sous reflux. Le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle : Dans un environnement industriel, la synthèse peut être mise à l'échelle en utilisant des réacteurs à écoulement continu, ce qui permet un meilleur contrôle des conditions réactionnelles et des rendements plus élevés. L'utilisation de la synthèse assistée par micro-ondes a également été explorée pour réduire les temps de réaction et améliorer l'efficacité .
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, généralement en présence d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe méthoxy peut être remplacé par d'autres substituants.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, peroxyde d'hydrogène.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Divers nucléophiles en conditions basiques ou acides.
Principaux produits formés :
Oxydation : Formation d'acides carboxyliques ou d'aldéhydes correspondants.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés substitués avec différents groupes fonctionnels.
4. Applications de recherche scientifique
Chimie : Utilisé comme ligand en chimie de coordination et comme précurseur pour la synthèse d'autres composés organiques.
Biologie : Investigated for its antimicrobial and antifungal properties.
Médecine : Exploré pour son potentiel en tant qu'agent anti-inflammatoire et anticancéreux.
Industrie : Utilisé dans le développement de matériaux à cristaux liquides et comme composant dans les diodes électroluminescentes organiques (OLED)
5. Mécanisme d'action
Le mécanisme d'action du N-(4-((4-Méthoxy-benzylidène)-amino)-phényl)-acétamide implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut inhiber l'activité de certaines enzymes, telles que l'anhydrase carbonique, en se liant à leurs sites actifs. Cette inhibition peut entraîner divers effets physiologiques, notamment des activités anti-inflammatoires et anticancéreuses .
Composés similaires :
- N-(4-Méthoxybenzylidène)-4-méthoxyaniline
- N-(4-Méthoxybenzylidène)aniline
- 4’-Méthoxybenzylidène-4-n-butylaniline
Comparaison : Le N-(4-((4-Méthoxy-benzylidène)-amino)-phényl)-acétamide est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence à la fois de groupes méthoxy et acétamide. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé polyvalent pour diverses applications .
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of liquid crystal materials and as a component in organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of N-(4-((4-Methoxy-benzylidene)-amino)-phenyl)-acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to various physiological effects, including anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
- N-(4-Methoxybenzylidene)-4-methoxyaniline
- N-(4-Methoxybenzylidene)aniline
- 4’-Methoxybenzylidene-4-n-butylaniline
Comparison: N-(4-((4-Methoxy-benzylidene)-amino)-phenyl)-acetamide is unique due to its specific structural features, such as the presence of both methoxy and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C16H16N2O2 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
N-[4-[(4-methoxyphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O2/c1-12(19)18-15-7-5-14(6-8-15)17-11-13-3-9-16(20-2)10-4-13/h3-11H,1-2H3,(H,18,19) |
Clé InChI |
WETLYFZXYMPDDP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11994555.png)

![3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11994565.png)
![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate](/img/structure/B11994572.png)


![5-Phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994581.png)




![Propyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994621.png)
